1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol
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Overview
Description
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a specialized organic compound that features both dithiocyanate and tetraacetyl functional groups. This compound is derived from mannitol, a sugar alcohol, and is characterized by its unique chemical structure which includes multiple acetyl groups and dithiocyanate moieties. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:
Acetylation of Mannitol: Mannitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,5-tetraacetylmannitol.
Introduction of Dithiocyanate Groups: The tetraacetylmannitol is then treated with thiocyanate reagents under controlled conditions to introduce the dithiocyanate groups at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:
Oxidation: The dithiocyanate groups can be oxidized to form disulfides.
Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Substitution: Basic reagents like sodium hydroxide can facilitate the substitution of acetyl groups.
Major Products
Oxidation: Disulfide derivatives of the original compound.
Substitution: Deacetylated mannitol derivatives.
Scientific Research Applications
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Diisothiocyanato-2,3,4,5-tetraacetylmannitol: Similar structure but with isothiocyanate groups instead of dithiocyanate.
2,3,4,5-Tetraacetylmannitol: Lacks the dithiocyanate groups, making it less reactive in certain chemical reactions.
Uniqueness
Its ability to undergo oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
73928-10-6 |
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Molecular Formula |
C16H20N2O8S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate |
InChI |
InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3 |
InChI Key |
WZWNBDCFQCLSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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